N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their use in various pharmaceutical applications, particularly as antibiotics. The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide information about the compound’s geometric and vibrational properties.Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on its functional groups. Furan rings are known to undergo reactions such as Diels–Alder additions to electrophilic alkenes and alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, furan derivatives are known to have a pungent, disagreeable odor .Scientific Research Applications
Coordination Chemistry and Metal Complex Synthesis
The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. The furan and thiazole moieties present in the structure can coordinate with metals through their electron-rich atoms, such as nitrogen or oxygen. This property is particularly useful for synthesizing metal complexes that have potential applications in catalysis, material science, and medicinal chemistry .
Drug Design and Pharmacological Studies
Due to the presence of heterocyclic components like furan and thiazole, which are known for their bioactivity, this compound could be a valuable scaffold in drug design. It may exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. Pharmacological studies could explore its potential as a lead compound for developing new therapeutic agents .
Organic Synthesis and Catalysis
In organic synthesis, such compounds can serve as intermediates or catalysts. The functional groups present in the compound may participate in various organic reactions, potentially leading to the development of new synthetic methodologies or the improvement of existing ones. Its application in catalysis could be explored in reactions like Suzuki–Miyaura coupling .
Mechanism of Action
properties
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-11-8-15(23-4)17(9-12(11)2)26(21,22)19-10-16-13(3)20-18(25-16)14-6-5-7-24-14/h5-9,19H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABKAGVRMHWJBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CO3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.